molecular formula C10H23Br3N2 B11926555 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide

1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide

Cat. No.: B11926555
M. Wt: 411.02 g/mol
InChI Key: DMVXEARLWXXCHS-UHFFFAOYSA-N
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Description

1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopentyl group attached to a piperazine ring. The presence of the bromine atom in the pentyl chain imparts specific reactivity to the molecule, making it valuable for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide typically involves the reaction of 1-(5-Bromopentyl)piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrobromide salt.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pentyl chain can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines or alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(5-Azidopentyl)-4-methylpiperazine, while oxidation with potassium permanganate could produce 1-(5-Hydroxy-pentyl)-4-methylpiperazine.

Scientific Research Applications

1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of receptor-ligand interactions. It can be used to label or modify biomolecules for tracking and analysis.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the development of drugs targeting specific receptors or enzymes.

    Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of customized products with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromopentyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the target and the context of the study.

Comparison with Similar Compounds

1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide can be compared with other similar compounds, such as:

    1-(5-Bromopentyl)piperazine: Lacks the methyl group on the piperazine ring, which may affect its reactivity and biological activity.

    1-(5-Chloropentyl)-4-methylpiperazine:

    1-(5-Bromopentyl)-4-ethylpiperazine: Has an ethyl group instead of a methyl group, which can influence its chemical properties and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C10H23Br3N2

Molecular Weight

411.02 g/mol

IUPAC Name

1-(5-bromopentyl)-4-methylpiperazine;dihydrobromide

InChI

InChI=1S/C10H21BrN2.2BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;;/h2-10H2,1H3;2*1H

InChI Key

DMVXEARLWXXCHS-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCCCBr.Br.Br

Origin of Product

United States

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